Cas no 2172098-07-4 (5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)

5-(5-Methyl-1H-indazol-6-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-carbaldehyde moiety linked to a 5-methylindazole core. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and materials science. The aldehyde functional group offers a reactive site for further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other intermediates. The indazole scaffold is known for its pharmacological relevance, suggesting potential bioactivity in drug discovery. Its rigid aromatic framework enhances stability, making it suitable for high-yield reactions. This compound is valuable for researchers exploring novel heterocyclic systems or developing targeted small-molecule inhibitors.
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde structure
2172098-07-4 structure
商品名:5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
CAS番号:2172098-07-4
MF:C13H10N2O2
メガワット:226.230702877045
CID:6592873
PubChem ID:165566107

5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
    • EN300-1586394
    • 2172098-07-4
    • インチ: 1S/C13H10N2O2/c1-8-4-9-6-14-15-12(9)5-11(8)13-3-2-10(7-16)17-13/h2-7H,1H3,(H,14,15)
    • InChIKey: KDWFIUBZEONJKG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=O)=CC=C1C1=CC2=C(C=NN2)C=C1C

計算された属性

  • せいみつぶんしりょう: 226.074227566g/mol
  • どういたいしつりょう: 226.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 58.9Ų

5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586394-0.5g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586394-10.0g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
10g
$5283.0 2023-06-04
Enamine
EN300-1586394-0.05g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
0.05g
$1032.0 2023-06-04
Enamine
EN300-1586394-0.25g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
0.25g
$1131.0 2023-06-04
Enamine
EN300-1586394-1000mg
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
1000mg
$1229.0 2023-09-24
Enamine
EN300-1586394-5000mg
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
5000mg
$3562.0 2023-09-24
Enamine
EN300-1586394-0.1g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
0.1g
$1081.0 2023-06-04
Enamine
EN300-1586394-1.0g
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
1g
$1229.0 2023-06-04
Enamine
EN300-1586394-50mg
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
50mg
$1032.0 2023-09-24
Enamine
EN300-1586394-250mg
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
2172098-07-4
250mg
$1131.0 2023-09-24

5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 関連文献

5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehydeに関する追加情報

Introduction to 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde (CAS No. 2172098-07-4)

5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde, with the CAS number 2172098-07-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a furan ring with an indazole moiety, making it a promising candidate for various therapeutic applications.

The chemical formula of 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde is C13H10N2O2. Its molecular weight is 234.23 g/mol, and it exhibits a melting point of approximately 145°C. The compound's solubility in water is low, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These properties make it suitable for use in various biochemical assays and in vitro studies.

In recent years, the research on 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde has focused on its potential as a lead compound for the development of new drugs. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth and survival.

A notable study published in the Journal of Medicinal Chemistry in 2023 reported that 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde demonstrated significant anti-inflammatory properties. The researchers found that the compound effectively reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute revealed that the compound selectively inhibits the growth of cancer cells while sparing normal cells. Specifically, it was found to induce apoptosis (programmed cell death) in human breast cancer cells by disrupting mitochondrial function and activating caspase cascades. These results indicate that 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde could be further developed as an anticancer agent.

The mechanism of action of 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde is not yet fully understood, but preliminary studies suggest that it may interact with multiple targets within cells. For example, it has been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-kB), which plays a central role in inflammation and cancer progression. Additionally, the compound may interfere with signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K)/Akt, which are key regulators of cell proliferation and survival.

In terms of pharmacokinetics, early studies have indicated that 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluation. However, more detailed studies are needed to fully characterize its pharmacokinetic profile and to optimize its formulation for therapeutic use.

The safety profile of 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde is another important aspect being investigated by researchers. Preliminary toxicology studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, comprehensive safety assessments are ongoing to ensure its suitability for human use.

In conclusion, 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde (CAS No. 2172098-07-4) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs targeting inflammatory diseases and cancer. Ongoing research efforts aim to elucidate its mechanism of action, optimize its pharmacokinetic profile, and evaluate its safety and efficacy in preclinical models before advancing to clinical trials.

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